Ankaflavin

描述

属性

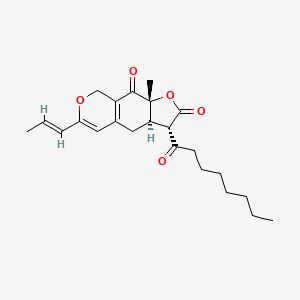

IUPAC Name |

(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTJNEHGKRUSLT-ODTNPMSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Ankaflavin Biosynthesis Pathway in Monascus purpureus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin, a yellow azaphilone pigment produced by the fungus Monascus purpureus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering properties.[1][2] Understanding its biosynthesis is critical for optimizing production through metabolic engineering and exploring its therapeutic potential. This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic steps, and regulatory mechanisms. It includes a compilation of quantitative data on pigment production, detailed experimental protocols for pathway investigation, and visual representations of the core biological processes to facilitate advanced research and development.

The this compound Biosynthesis Gene Cluster

The production of this compound in Monascus purpureus is orchestrated by a dedicated biosynthetic gene cluster (BGC). Whole-genome sequencing has been instrumental in identifying and characterizing this cluster.[3][4] Key genes within this cluster encode the core enzymes and regulatory proteins essential for the synthesis of the polyketide backbone and its subsequent modifications.

The core of the BGC is the polyketide synthase gene, MpPKS5 (also referred to as MpigA).[5][6] Targeted inactivation of MpPKS5 results in an albino mutant, confirming its indispensable role in pigment production.[5] Flanking this central gene are others encoding fatty acid synthases (FAS), dehydrogenases, and regulatory proteins. A key transcriptional regulator, mppR1, containing a fungal Zn(2)-Cys(6) binuclear cluster domain, is located upstream of MpPKS5 and is essential for the expression of the cluster's structural genes.[5]

The table below summarizes the key known genes in the Monascus purpureus pigment biosynthesis cluster and their putative functions.

| Gene | Encoded Protein/Enzyme | Putative Function in this compound Biosynthesis |

| MpPKS5 | Polyketide Synthase | Catalyzes the formation of the core polyketide backbone from acetyl-CoA and malonyl-CoA.[5] |

| mppR1 | Transcriptional Regulator | A specific transcription factor that positively regulates the expression of the pigment biosynthesis genes.[5] |

| mppD | Dehydrogenase/Reductase | Involved in the modification of the polyketide chain.[5] |

| fasA / fasB | Fatty Acid Synthase α/β subunits | Synthesizes 3-oxooctanoyl-CoA and 3-oxodecanoyl-CoA, which are incorporated into the azaphilone backbone.[5] |

| mppG | Monooxygenase | Proposed to be involved in the formation of the characteristic pyrone ring of the azaphilone core.[5] |

| mppR2 | Ankyrin Repeat Protein | Believed to be an important regulator of pigment biosynthesis.[5] |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and involves a series of enzymatic reactions to construct the complex azaphilone structure.

Polyketide Backbone Synthesis

The pathway is initiated by the iterative Type I polyketide synthase, MpPKS5. This megaenzyme catalyzes the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a chromanone intermediate. Concurrently, a separate fatty acid synthase (FAS) complex synthesizes a medium-chain 3-oxo fatty acyl-CoA (e.g., 3-oxodecanoyl-CoA for this compound). This fatty acid chain is then transferred to the PKS and incorporated into the growing polyketide chain, forming the characteristic side chain of the azaphilone pigments.

Post-PKS Modifications

Following the synthesis of the polyketide intermediate, a series of tailoring enzymes modify the structure to yield this compound. While the precise sequence of events is still under investigation, it is proposed that a monooxygenase, MppG, is responsible for forming the pyrone ring, a hallmark of the azaphilone core.[5] Other enzymes, such as dehydrogenases (MppD) and reductases, are also encoded within the gene cluster and are believed to be involved in the subsequent cyclization and modification steps that lead to the final this compound molecule. This compound then serves as a precursor for the orange pigments, monascorubrin and rubropunctatin.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Quantitative Data on Pigment Production

The production of this compound is influenced by various factors, including the specific strain of M. purpureus and the fermentation conditions. The following table presents a summary of pigment and citrinin production by two different strains under submerged fermentation conditions.

| Strain | Total Pigment Yield (U/mL) | Citrinin Yield (mg/L) |

| M. purpureus LQ-6 | 43.97 | 1.27 |

| M. purpureus CSU-M183 | 83.77 | 5.34 |

| Data from submerged fermentation after 7 days.[7] |

Key Experimental Methodologies

Investigating the this compound biosynthesis pathway requires a combination of genetic, analytical, and biochemical techniques. Detailed protocols for key experiments are provided below.

Pigment Extraction and Quantification by HPLC-DAD

This protocol outlines the extraction of pigments from M. purpureus mycelia and their subsequent analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

A. Pigment Extraction

-

Harvest mycelia from the fermentation broth by centrifugation at 5000 x g for 15 minutes.

-

Wash the mycelia with distilled water and dry at 60°C to a constant weight.

-

Grind the dried mycelia into a fine powder.

-

Suspend the mycelial powder in 70% (v/v) ethanol at a 1:10 (w/v) ratio.

-

Agitate the suspension on a rotary shaker at 150 rpm for 12-24 hours at room temperature in the dark.

-

Centrifuge the mixture at 5000 x g for 15 minutes and collect the supernatant containing the pigments.

-

Filter the supernatant through a 0.2 µm PTFE filter membrane prior to HPLC analysis.

B. HPLC-DAD Analysis

-

Instrumentation: Agilent 1200 series or equivalent with a DAD detector.

-

Column: Cosmosil 5C18-MS-II (4.6 i.d. x 150 mm) or equivalent C18 column.[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.[8]

-

Column Temperature: 40°C.[8]

-

Injection Volume: 5-10 µL.

-

Detection Wavelengths:

-

Gradient Program:

-

0 min: 60% B

-

30 min: 60% B (Isocratic).[8] (Note: Gradient programs can be optimized. A common gradient involves increasing the proportion of Solvent B over time).

-

Gene Knockout using CRISPR/Cas9

The CRISPR/Cas9 system has been successfully applied for gene editing in Monascus species, enabling the functional characterization of genes in the this compound biosynthesis pathway.[11]

A. Plasmid Construction

-

gRNA Design: Design one or two specific guide RNAs (sgRNAs) targeting the initial exons of the gene of interest (e.g., MpPKS5) using a suitable design tool, ensuring high specificity to avoid off-target effects.

-

Vector Assembly: Synthesize the sgRNA sequences and clone them into a fungal expression vector containing the Cas9 nuclease gene under a strong constitutive promoter and a selectable marker (e.g., hygromycin resistance).

B. Protoplast Preparation and Transformation

-

Culture M. purpureus in a suitable liquid medium to obtain young, healthy mycelia.

-

Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

-

Digest the mycelial cell walls using a mixture of enzymes (e.g., lysing enzyme from Trichoderma harzianum, cellulase) in the osmotic stabilizer solution.

-

Isolate the protoplasts by filtering through sterile glass wool and collect by centrifugation.

-

Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).

-

Add the CRISPR/Cas9 plasmid DNA to the protoplast suspension.

-

Induce transformation using polyethylene glycol (PEG)-mediated fusion.

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

C. Mutant Screening and Verification

-

Isolate individual transformant colonies and cultivate them.

-

Extract genomic DNA from the putative mutants.

-

Perform PCR using primers flanking the target site to screen for deletions or insertions (indels).

-

Confirm the gene knockout by Sanger sequencing of the PCR products to identify frameshift mutations.

-

Analyze the phenotype of the confirmed mutants for changes in pigment production using HPLC.

Conclusion and Future Perspectives

The biosynthesis of this compound in Monascus purpureus is a complex process governed by a well-defined gene cluster. The core pathway, involving a polyketide synthase and a fatty acid synthase, has been established, and key regulatory and tailoring enzymes have been identified. However, the precise sequence of post-PKS modification steps and the intricate regulatory networks controlling the flux through the pathway remain areas of active research.

For drug development professionals, a deeper understanding of this pathway is paramount. The ability to manipulate the BGC through techniques like CRISPR/Cas9 opens up possibilities for creating hyper-producing strains, eliminating the production of unwanted byproducts like the mycotoxin citrinin, and generating novel this compound analogues with enhanced therapeutic properties. Future research should focus on the detailed biochemical characterization of the tailoring enzymes, the elucidation of the regulatory cascades, and the optimization of fermentation processes to maximize the yield of this promising bioactive compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of secondary metabolite gene clusters and chitin biosynthesis pathways of Monascus purpureus with high production of pigment and citrinin based on whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Analysis of secondary metabolite gene clusters and chitin biosynthesis pathways of Monascus purpureus with high production of pigment and citrinin based on whole-genome sequencing | PLOS One [journals.plos.org]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CRISPR/Cas9 system is a suitable gene targeting editing tool to filamentous fungus Monascus pilosus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bioactive Properties of Ankaflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin is a yellow azaphilone pigment produced by Monascus species, fungi traditionally used in the production of red yeast rice. Beyond its role as a natural colorant, this compound has emerged as a multifaceted bioactive compound with a wide array of pharmacological properties. Extensive research has demonstrated its potential in the prevention and treatment of various chronic diseases, including cancer, inflammatory disorders, diabetes, and metabolic syndrome.[1][2][3][4] This technical guide provides a comprehensive overview of the core bioactive properties of this compound, detailing its mechanisms of action through various signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects.

Core Bioactive Properties of this compound

This compound exhibits a remarkable range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways. These activities include potent anti-cancer, anti-inflammatory, anti-diabetic, and hypolipidemic effects.

Anticancer Activity

This compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.[5][6][7] Its primary anticancer mechanism involves the induction of apoptosis, or programmed cell death.

Mechanism of Action: this compound induces apoptosis through the intrinsic pathway, characterized by chromosomal condensation and fragmentation.[6] This process is mediated by the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[8] Furthermore, this compound has been shown to arrest the cell cycle at the G1 phase.[2] This is associated with the upregulation of tumor suppressor proteins p53 and p21, and the downregulation of cyclin D1, a key regulator of G1 to S phase progression.[2]

Signaling Pathway: The apoptotic effects of this compound in cancer cells are linked to the suppression of the Akt/NF-κB/p38 signaling pathway.[1][5]

Quantitative Data Summary:

| Cell Line | Assay | Endpoint | IC50 / Effect | Citation |

| Hep G2 (Hepatocellular Carcinoma) | Cytotoxicity | Cell Viability | 15 µg/mL | [5][6][7] |

| A549 (Lung Carcinoma) | Cytotoxicity | Cell Viability | 15 µg/mL | [5][6][7] |

| HEp-2 (Laryngeal Carcinoma) | Apoptosis | Caspase Activation | Activation of caspase-3, -8, -9 | [8] |

| HSC-T6 (Activated Hepatic Stellate Cells) | Cytotoxicity | Cell Viability | 30 µM this compound inhibited cell growth | [1][5] |

| HSC-T6 | Cell Cycle Analysis | G1 Phase Arrest | 76.1 ± 2.85% of cells in G1 phase with 30 µM this compound | [2] |

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[1][8][9]

Mechanism of Action: this compound has been shown to decrease the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[8] It also reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][9] In mast cells, this compound inhibits degranulation and TNF-α secretion by suppressing the phosphorylation of protein kinase C (PKC) and the MAPK family members ERK, JNK, and p38.[10]

Signaling Pathways: The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][10] this compound prevents the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[11] It also suppresses the phosphorylation of ERK, JNK, and p38 MAP kinases.[10]

Quantitative Data Summary:

| Cell Line/Model | Treatment | Target | Effect | Citation |

| RAW 264.7 Macrophages | This compound + LPS | iNOS, COX-2 | Decreased expression | [8] |

| RBL-2H3 Mast Cells | 40 µM this compound | Mast Cell Degranulation, TNF-α secretion | Inhibition | [10] |

| C57BL/6J Mice (Alcoholic Liver Disease Model) | This compound (low dose) | TNF-α, IL-1β, IL-6 | Reduced expression levels | [12] |

Anti-diabetic Activity

This compound has shown significant potential in the management of diabetes by enhancing insulin sensitivity and protecting pancreatic β-cells.[13][14]

Mechanism of Action: this compound acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which enhances insulin sensitivity.[13][14] This leads to increased glucose uptake and translocation of GLUT2 in the liver, along with the suppression of protein tyrosine phosphatase 1B (PTP1B).[13] It also upregulates the expression of pancreatic and duodenal homeobox-1 (PDX-1) and MafA, leading to increased insulin production.[13] Furthermore, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which enhances antioxidant activity and protects against methylglyoxal-induced pancreatic damage.[13][14]

Signaling Pathways: The anti-diabetic effects of this compound are mediated through the activation of the PPARγ and Nrf2 signaling pathways.[13][14]

Quantitative Data Summary:

| Animal Model | Treatment | Parameter | Result | Citation |

| Wistar Rats (Methylglyoxal-induced diabetes) | This compound (10 mg/kg bw) | Blood Glucose | Downregulated | [13][14] |

| Wistar Rats (Methylglyoxal-induced diabetes) | This compound (10 mg/kg bw) | Insulin Production | Increased | [13][14] |

| Wistar Rats (Methylglyoxal-induced diabetes) | This compound (10 mg/kg bw) | Inflammatory Factors (TNF-α, IL-1β) | Reduced production | [14] |

Hypolipidemic and Anti-atherosclerotic Activity

This compound has demonstrated significant lipid-lowering and anti-atherosclerotic properties, making it a promising candidate for the management of metabolic syndrome and cardiovascular diseases.[2][15]

Mechanism of Action: this compound reduces serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[15] It also prevents fatty acid accumulation in hepatocytes by inhibiting fatty acid uptake and lipogenesis, while promoting fatty acid β-oxidation.[2] This is achieved through the activation of AMP-activated protein kinase (AMPK) and PPARα.[2] In obese rats fed a high-fat diet, this compound was found to suppress the expression of C/EBPβ and its downstream targets PPARγ and C/EBPα, thereby inhibiting adipocyte differentiation.[9][13] It also suppresses the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in intestinal lipid absorption.[13]

Signaling Pathways: The hypolipidemic effects of this compound are mediated through the activation of the AMPK and PPARα signaling pathways, and the inhibition of the C/EBPβ/PPARγ pathway in adipocytes.[2][9][13]

Quantitative Data Summary:

| Animal Model | Treatment | Parameter | Result | Citation |

| Hamsters (High cholesterol diet) | This compound | Serum TC, TG, LDL-C | Significantly reduced | [15] |

| C57BL/6 Mice (High-fat diet) | This compound | Plasma TC, TG, FFA, LDL-C | Significantly attenuated elevation | [2] |

| Obese Rats (High-fat diet) | This compound | C/EBPβ expression | 48.3% inhibition | [9][13] |

| Obese Rats (High-fat diet) | This compound | PPARγ expression | 64.5% inhibition | [9][13] |

| Obese Rats (High-fat diet) | This compound | NPC1L1 expression | 26.1% suppression | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the bioactive properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.[16][17]

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell or tissue lysate. This is particularly useful for assessing the phosphorylation status of signaling proteins, which indicates their activation.

-

Protocol:

-

Treat cells or tissues with this compound and/or an appropriate stimulus (e.g., LPS).

-

Lyse the cells or tissues in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, NF-κB p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8][18][19][20]

-

Animal Models

-

High-Fat Diet-Induced Obesity Model:

-

Animals: Wistar or Sprague-Dawley rats are commonly used.[21]

-

Diet: Animals are fed a high-fat diet (typically 40-60% of calories from fat) for several weeks to induce obesity, hyperlipidemia, and insulin resistance.[9][13][21]

-

Treatment: this compound is administered orally at a specific dosage for a defined period.

-

Endpoints: Body weight, food intake, serum lipid profiles, glucose tolerance, and expression of relevant proteins in tissues are measured.[9][13]

-

-

Streptozotocin (STZ)-Induced Diabetes Model:

-

Animals: Wistar or Sprague-Dawley rats are commonly used.[3][22][23]

-

Induction: Diabetes is induced by a single intraperitoneal injection of STZ (typically 40-65 mg/kg). STZ is a chemical that is toxic to pancreatic β-cells.[22][23]

-

Confirmation: Diabetes is confirmed by measuring blood glucose levels.

-

Treatment: this compound is administered orally.

-

Endpoints: Blood glucose levels, insulin levels, and markers of pancreatic function and inflammation are assessed.[14]

-

-

Alcoholic Liver Disease Model:

-

Animals: C57BL/6J mice are often used.

-

Induction: A chronic-plus-binge ethanol feeding model is commonly employed. This involves feeding a liquid diet containing ethanol for a period, followed by a single gavage of a higher ethanol dose to mimic acute-on-chronic liver injury.[4][24]

-

Treatment: this compound is administered concurrently with the ethanol diet.

-

Endpoints: Serum liver enzymes (ALT, AST), liver histology, and markers of inflammation and oxidative stress in the liver are evaluated.

-

Signaling Pathway and Experimental Workflow Diagrams

This compound's Anti-inflammatory Signaling Pathway

Caption: this compound's inhibition of NF-κB and MAPK pathways.

This compound's Anti-diabetic and Antioxidant Signaling Pathway

Caption: this compound's activation of PPARγ and Nrf2 pathways.

This compound's Hypolipidemic Signaling Pathway

Caption: this compound's modulation of lipid metabolism pathways.

Experimental Workflow for Investigating this compound's Bioactivity

Caption: General workflow for this compound bioactivity studies.

Conclusion

This compound, a yellow pigment from Monascus species, is a promising bioactive compound with a diverse range of pharmacological activities. Its ability to modulate multiple key signaling pathways, including those involved in cancer, inflammation, diabetes, and lipid metabolism, underscores its therapeutic potential. The data summarized in this guide highlights the significant effects of this compound in both in vitro and in vivo models. The detailed experimental protocols provide a foundation for researchers to further investigate its mechanisms of action and to explore its clinical applications. As research continues to unravel the full spectrum of its bioactivities, this compound stands out as a valuable natural product for the development of novel therapeutic agents for a variety of chronic diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ndineuroscience.com [ndineuroscience.com]

- 4. Animal Models of Alcoholic Liver Disease: Pathogenesis and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Monascin Induce Apoptosis in Activated Hepatic Stellate Cells through Suppression of the Akt/NF-κB/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from Monascus-fermented red rice exhibits selective cytotoxic effect and induces cell death on Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal models of alcoholic liver disease--focus on the intragastric feeding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monascus-fermented yellow pigments monascin and this compound showed antiobesity effect via the suppression of differentiation and lipogenesis in obese rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: a natural novel PPARγ agonist upregulates Nrf2 to attenuate methylglyoxal-induced diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Alcoholic liver disease: Utility of animal models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ankaflavin and Monascin: Structural Distinctions, Parallels, and Biological Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of ankaflavin and monascin, two closely related azaphilone pigments derived from Monascus species. It delves into their structural nuances, comparative biological activities, and the underlying signaling pathways they modulate. Detailed experimental protocols for their isolation and analysis are also presented to facilitate further research and development.

Core Structural Features: A Tale of Two Acyl Chains

This compound and monascin share a common polyketide-derived azaphilone core structure, characterized by a highly substituted pyranoquinone bicyclic system fused to a γ-lactone ring. Their primary structural distinction lies in the length of the fatty acyl chain attached at the C-3 position of the lactone ring. This compound possesses an octanoyl (C8) chain, whereas monascin has a hexanoyl (C6) chain. This seemingly minor difference in two methylene groups contributes to subtle variations in their physicochemical properties, such as polarity, which can be exploited for their separation.[1]

Structural Similarities

-

Azaphilone Core: Both compounds are built upon the same fundamental azaphilone skeleton.

-

Tricyclic System: They feature a fused tricyclic ring system.[2]

-

Stereochemistry: They share the same relative stereochemistry at their chiral centers.

Structural Differences

The key differentiator is the length of the acyl side chain, which impacts their molecular weight and lipophilicity.

| Feature | This compound | Monascin | Reference(s) |

| Molecular Formula | C23H30O5 | C21H26O5 | [3][4] |

| Molecular Weight | 386.49 g/mol | 358.43 g/mol | [3][4] |

| Acyl Side Chain | Octanoyl (C8) | Hexanoyl (C6) | [5] |

Diagram 1: Chemical Structures of this compound and Monascin

A comparison of the chemical structures of this compound and Monascin.

Biological Activities and Signaling Pathways

This compound and monascin exhibit a remarkable overlap in their biological activities, positioning them as promising candidates for the management of metabolic and inflammatory disorders. Both compounds have been shown to possess potent anti-inflammatory, antioxidant, and hypolipidemic properties.[6][7]

Comparative Biological Effects

| Biological Activity | This compound | Monascin | Reference(s) |

| Anti-inflammatory | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [8][9] |

| Antioxidant | Enhances antioxidant enzyme activity | Enhances antioxidant enzyme activity | [8][9] |

| Hypolipidemic | Lowers total cholesterol, triglycerides, and LDL-C | Lowers total cholesterol, triglycerides, and LDL-C | [10][11] |

| Anti-atherosclerosis | Reduces lipid plaque accumulation | Reduces lipid plaque accumulation | [10] |

| AMPK Activation | Activates AMP-activated protein kinase | Activates AMP-activated protein kinase | [12][13] |

| PPARγ Agonism | Acts as a PPARγ agonist | Acts as a PPARγ agonist | [2] |

| Nrf2 Activation | Upregulates the Nrf2 pathway | Upregulates the Nrf2 pathway | [2] |

Key Signaling Pathways

This compound and monascin exert their therapeutic effects by modulating several critical signaling pathways, most notably the AMPK, PPARγ, and Nrf2 pathways. These pathways are intricately linked and play central roles in regulating cellular energy homeostasis, lipid metabolism, and the inflammatory and oxidative stress responses.

Diagram 2: this compound and Monascin Signaling Pathway

This compound and Monascin activate AMPK, PPARγ, and Nrf2 pathways.

Experimental Protocols

Isolation of this compound and Monascin from Monascus Fermented Product

This protocol outlines a multi-step chromatographic procedure for the purification of this compound and monascin.[8]

Diagram 3: Isolation Workflow

Workflow for the isolation of this compound and Monascin.

Methodology:

-

Extraction: Treat the Monascus fermented product with acetone at a ratio of 1:10 to 1:50 (product:acetone) three times.[8]

-

Concentration: Concentrate the resulting extract under reduced pressure at a temperature of 40-60°C.[8]

-

Silica Gel Chromatography I:

-

Load the concentrated extract onto a silica gel column.

-

Elute sequentially with the following mobile phases: Hexane, Hexane:Ethanol (9:1), Hexane:Ethanol (8:2), Hexane:Ethanol (7:3), Hexane:Ethanol (1:1), and finally pure Ethanol.[8]

-

Collect fractions and analyze by HPLC-PDA to identify and pool fractions containing this compound and monascin.[8]

-

-

Sephadex LH-20 Column Chromatography: Further purify the pooled fractions on a Sephadex LH-20 column to separate the yellow pigments.[8]

-

Silica Gel Chromatography II: Subject the yellow pigment fraction to a second round of silica gel chromatography to obtain a fraction enriched in both this compound and monascin.[8]

-

Preparative High-Performance Liquid Chromatography (Pre-HPLC):

-

Column: C18 reversed-phase column.[8]

-

Mobile Phase: Isocratic elution with Methanol:Water (85:15).[8]

-

Detection: Monitor the elution profile using a photodiode array (PDA) detector.

-

Collection: Collect fractions containing pure monascin and this compound. Due to its higher polarity, monascin will elute earlier than this compound.[1][8]

-

HPLC Analysis

For analytical purposes, a C18 reversed-phase column is typically used with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, in an isocratic program (e.g., 60:40 v/v).[14] Detection can be performed using a PDA detector and mass spectrometry (MS/MS) for structural confirmation.[14]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of this compound and monascin. The chemical shifts and coupling constants of the protons and carbons in the core structure and the acyl side chains provide unambiguous evidence for their identities.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compounds, further confirming their molecular formulas.[15] Tandem MS (MS/MS) experiments can provide valuable fragmentation patterns for structural confirmation.

Conclusion

This compound and monascin, while structurally very similar, offer a compelling case for structure-activity relationship studies. Their shared ability to modulate key metabolic and inflammatory pathways underscores their potential as multi-target therapeutic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to isolate, characterize, and further investigate the biological activities of these promising natural products.

References

- 1. Monascin and this compound-Biosynthesis from Monascus purpureus, production methods, pharmacological properties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monascin and this compound of Monascus purpureus Prevent Alcoholic Liver Disease through Regulating AMPK-Mediated Lipid Metabolism and Enhancing Both Anti-Inflammatory and Anti-Oxidative Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.rug.nl [pure.rug.nl]

- 8. US9364457B2 - Method for manufacturing composition for lowering blood lipid and elevating high-density lipoprotein - Google Patents [patents.google.com]

- 9. CN105734091A - Method for producing high-purity monascine and ankafaflavin through monascus liquid-state fermentation - Google Patents [patents.google.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monascin and this compound act as natural AMPK activators with PPARα agonist activity to down-regulate nonalcoholic steatohepatitis in high-fat diet-fed C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. myfoodresearch.com [myfoodresearch.com]

- 15. e3s-conferences.org [e3s-conferences.org]

Ankaflavin's Dual Regulatory Role on PPARγ and Nrf-2 Transcription Factors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin, a yellow pigment derived from Monascus purpureus-fermented products, is emerging as a potent bioactive compound with significant therapeutic potential. This technical guide delves into the molecular mechanisms underpinning this compound's regulatory effects on two critical transcription factors: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear factor erythroid 2-related factor 2 (Nrf-2). Through its dual action as a PPARγ agonist and an Nrf-2 activator, this compound modulates a spectrum of cellular processes, including lipid metabolism, inflammation, and oxidative stress. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development efforts in this area.

Introduction

Metabolic and inflammatory diseases represent a growing global health challenge. At the heart of these pathologies lie complex cellular signaling networks that govern metabolic homeostasis and the inflammatory response. Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that functions as a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] Nuclear factor erythroid 2-related factor 2 (Nrf-2) is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes, forming a primary defense mechanism against oxidative stress.[3][4] this compound has been identified as a natural compound that can potently and simultaneously modulate both of these pathways, offering a multi-pronged therapeutic approach.[5][6] This guide will explore the intricate details of this compound's interaction with PPARγ and Nrf-2, providing researchers with the necessary information to advance their investigations.

This compound as a PPARγ Agonist

This compound has been demonstrated to act as a natural agonist for PPARγ, initiating a cascade of events that contribute to its anti-diabetic and anti-inflammatory properties.[6][7] Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2] This leads to the transcriptional regulation of genes involved in glucose uptake, insulin sensitivity, and adipokine secretion.[7]

Signaling Pathway

The activation of PPARγ by this compound enhances insulin sensitivity, as evidenced by increased hepatic GLUT2 translocation and glucose uptake.[6] The effects of this compound on insulin sensitivity and adipokine secretion are significantly diminished by the administration of the PPARγ antagonist GW9662, confirming the PPARγ-dependent nature of its action.[6][7]

References

- 1. Differential effects of dietary flavonoids on adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 3. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound: a natural novel PPARγ agonist upregulates Nrf2 to attenuate methylglyoxal-induced diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ankaflavin: A Novel Therapeutic Candidate for the Attenuation of Hepatic Steatosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatic steatosis, the abnormal accumulation of lipids within liver cells, is a hallmark of non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). The global prevalence of these conditions necessitates the development of effective therapeutic interventions. Ankaflavin, a yellow pigment derived from Monascus-fermented products, has emerged as a promising natural compound for the amelioration of liver steatosis. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and potential therapeutic applications of this compound in the context of hepatic steatosis. Through a detailed examination of its role in activating key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα), this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the study of this compound as a potential therapeutic agent.

Introduction

Hepatic steatosis is a major public health concern, driven by factors such as obesity, insulin resistance, and excessive alcohol consumption. The pathological accumulation of triglycerides in hepatocytes can lead to more severe liver conditions, including steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. Current therapeutic strategies are limited, highlighting the urgent need for novel and effective treatments. This compound, a secondary metabolite from Monascus purpureus, has demonstrated significant hypolipidemic and anti-inflammatory properties in preclinical studies, positioning it as a strong candidate for further investigation.[1][2] This guide synthesizes the current scientific literature on this compound's role in mitigating liver steatosis, with a focus on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: A Dual Agonist Approach

This compound's primary mechanism in attenuating hepatic steatosis involves the dual activation of two critical metabolic regulators: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα).[1][2] This coordinated action leads to a multi-pronged attack on the molecular drivers of fat accumulation in the liver.

AMPK Activation: The Central Energy Sensor

AMPK acts as a cellular energy sensor, and its activation initiates a cascade of events to restore energy homeostasis. This compound has been shown to promote the phosphorylation of AMPK, leading to its activation.[1][3] Activated AMPK then exerts its anti-steatotic effects through two main pathways:

-

Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[3] Furthermore, it suppresses the expression of the master lipogenic transcription factor, sterol regulatory element-binding protein-1c (SREBP-1c), and its downstream targets, including fatty acid synthase (FAS) and ACC.[2][3]

-

Promotion of Fatty Acid Oxidation: By activating PPARα and its coactivator PGC-1α, AMPK enhances the mitochondrial beta-oxidation of fatty acids, thereby reducing the intracellular lipid burden.[1][2]

PPARα Agonism: The Lipid Catabolism Regulator

PPARα is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in fatty acid uptake, transport, and oxidation. This compound acts as a PPARα agonist, directly promoting its activity.[1][2] This leads to the upregulation of PPARα target genes, such as carnitine palmitoyltransferase 1 (CPT1), which is the rate-limiting enzyme in mitochondrial fatty acid oxidation.[2] The combined effect of AMPK activation and PPARα agonism results in a powerful synergistic action to reduce hepatic lipid accumulation.

Signaling Pathways

The following diagram illustrates the central signaling pathways through which this compound attenuates hepatic steatosis.

Caption: this compound's core signaling pathway in liver cells.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of hepatic steatosis.

Table 1: Effects of this compound on Plasma Lipid Profiles in High-Fat Diet-Induced Obese Mice[1]

| Parameter | Control (High-Fat Diet) | This compound Treated | % Change |

| Total Cholesterol (TC) (mg/dL) | 210 ± 15 | 165 ± 12 | ↓ 21.4% |

| Triacylglycerol (TG) (mg/dL) | 135 ± 10 | 98 ± 8 | ↓ 27.4% |

| Free Fatty Acid (FFA) (mEq/L) | 1.2 ± 0.1 | 0.8 ± 0.07 | ↓ 33.3% |

| Low-Density Lipoprotein (LDL-C) (mg/dL) | 120 ± 9 | 85 ± 7 | ↓ 29.2% |

| *Data are presented as mean ± SD. p < 0.05 compared to the control group. |

Table 2: Effects of this compound on Hepatic Lipid Content and Liver Enzymes in an Alcoholic Liver Disease Mouse Model[4]

| Parameter | Control (Ethanol Diet) | This compound Treated (Low Dose) | This compound Treated (High Dose) |

| Hepatic Triglycerides (mg/g liver) | 45.2 ± 3.8 | 32.1 ± 2.9 | 28.5 ± 2.5 |

| Hepatic Total Cholesterol (mg/g liver) | 12.8 ± 1.1 | 9.7 ± 0.8** | 8.9 ± 0.7 |

| Serum AST (U/L) | 185 ± 15 | 123 ± 11 | 110 ± 9 |

| Serum ALT (U/L) | 150 ± 12 | 98 ± 8 | 85 ± 7*** |

| *Data are presented as mean ± SD (n=8). **p < 0.01, **p < 0.001 compared to the ethanol diet group. |

Table 3: Effects of this compound on the Expression of Key Regulatory Proteins in the Liver of Alcohol-Fed Mice[3][4]

| Protein | Control (Ethanol Diet) | This compound Treated | Fold Change |

| p-AMPK/AMPK ratio | 0.45 ± 0.05 | 1.25 ± 0.12*** | ↑ 2.78 |

| PPARα | 0.48 ± 0.06 | 0.82 ± 0.09 | ↑ 1.71 |

| SREBP-1 | 1.0 (normalized) | 0.62 ± 0.07* | ↓ 0.62 |

| ACC | 1.0 (normalized) | 0.55 ± 0.06 | ↓ 0.55 |

| *Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the ethanol diet group. |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating this compound.

In Vitro Model of Hepatic Steatosis

-

Cell Line: FL83B mouse hepatocytes or HepG2 human hepatoma cells.[1][4]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Steatosis: To induce lipid accumulation, cells are treated with 0.5-1 mM oleic acid complexed to bovine serum albumin (BSA) for 24 hours.[1] Alternatively, for an alcoholic steatosis model, cells are exposed to 50-100 mM ethanol for 24-48 hours.[4]

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) and added to the culture medium at various concentrations (e.g., 5-30 µM) concurrently with the steatosis-inducing agent.

-

Lipid Accumulation Assessment: Intracellular lipid content is quantified using Oil Red O staining, followed by extraction of the dye and spectrophotometric measurement.

-

Protein and Gene Expression Analysis: Western blotting is used to determine the protein levels of p-AMPK, AMPK, PPARα, SREBP-1c, ACC, and FAS.[3] Quantitative real-time PCR (qPCR) is employed to measure the mRNA expression of corresponding genes.

In Vivo Models of Hepatic Steatosis

-

Non-Alcoholic Fatty Liver Disease (NAFLD) Model:

-

Alcoholic Liver Disease (ALD) Model:

-

Outcome Measures:

-

Blood Analysis: Serum levels of total cholesterol, triglycerides, free fatty acids, LDL-C, AST, and ALT are measured.[1][4]

-

Liver Analysis: Livers are harvested for histological analysis (H&E and Oil Red O staining), and measurement of hepatic lipid content.

-

Molecular Analysis: Liver tissues are used for Western blotting and qPCR to assess the expression of key proteins and genes in the AMPK and PPARα pathways.[3]

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of hepatic steatosis.

Caption: A generalized experimental workflow.

Safety and Toxicology

Preliminary safety studies on a red mold rice extract containing this compound (ANKASCIN 568-R) have been conducted. A 13-week oral toxicity study in Sprague-Dawley rats determined the no-observed-adverse-effect-level (NOAEL) to be 796.2 mg/kg/day.[6] Genotoxicity studies, including the Ames test and in vitro chromosomal aberration assay, showed no mutagenic potential.[6] Importantly, unlike statins such as monacolin K, this compound has not been associated with an increase in creatine phosphokinase (CPK) activity, a marker for rhabdomyolysis.[7][8]

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for hepatic steatosis. Its dual mechanism of action, involving the activation of AMPK and PPARα, offers a comprehensive approach to tackling the complex pathophysiology of this disease by simultaneously inhibiting lipid synthesis and promoting lipid oxidation. The robust preclinical data, demonstrating significant reductions in hepatic and plasma lipids, coupled with a favorable preliminary safety profile, strongly support its further development.

Future research should focus on several key areas:

-

Clinical Trials: Well-designed, randomized controlled clinical trials in patients with NAFLD and ALD are essential to establish the safety and efficacy of this compound in humans.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to optimize dosing regimens.

-

Combination Therapy: Investigating the potential synergistic effects of this compound with other therapeutic agents for metabolic syndrome could lead to more effective treatment strategies.

-

Long-term Safety: While initial toxicity studies are promising, long-term safety data from chronic dosing studies are required.

References

- 1. Monascin and this compound act as natural AMPK activators with PPARα agonist activity to down-regulate nonalcoholic steatohepatitis in high-fat diet-fed C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Monascin and this compound of Monascus purpureus Prevent Alcoholic Liver Disease through Regulating AMPK-Mediated Lipid Metabolism and Enhancing Both Anti-Inflammatory and Anti-Oxidative Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monascin and this compound of Monascus purpureus Prevent Alcoholic Liver Disease through Regulating AMPK-Mediated Lipid Metabolism and Enhancing Both Anti-Inflammatory and Anti-Oxidative Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological evaluation of the red mold rice extract, ANKASCIN 568-R: 13-week chronic toxicity, and genotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Monascus-fermented yellow pigments monascin and this compound showed antiobesity effect via the suppression of differentiation and lipogenesis in obese rats fed a high-fat diet [pubmed.ncbi.nlm.nih.gov]

Ankaflavin: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin, a yellow pigment derived from red mold rice (the fermented product of Monascus species), has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development endeavors.

Core Pharmacological Properties

This compound exhibits a range of beneficial effects, including anti-inflammatory, anti-cancer, hypolipidemic, anti-diabetic, anti-obesity, and neuroprotective properties. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[3][4][5][6] It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[4] Furthermore, this compound treatment has been observed to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][5]

Quantitative Data: Anti-Inflammatory Effects of this compound

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Nitrite Production | RAW 264.7 macrophages | This compound (µM) | Inhibition of LPS-induced production | [4] |

| iNOS Expression | RAW 264.7 macrophages | This compound (µM) | Inhibition of LPS-induced expression | [4] |

| COX-2 Expression | RAW 264.7 macrophages | This compound (µM) | Inhibition of LPS-induced expression | [4] |

| TNF-α Expression | C57BL/6J mice with alcoholic liver injury | This compound (0.3075 mg/kg bw/day) | 54.02% reduction | [3] |

| IL-1β Expression | C57BL/6J mice with alcoholic liver injury | This compound (0.3075 mg/kg bw/day) | 36.38% reduction | [3] |

| IL-6 Expression | C57BL/6J mice with alcoholic liver injury | This compound (0.3075 mg/kg bw/day) | 35.57% reduction | [3] |

| NF-κB Expression | C57BL/6J mice with alcoholic liver injury | This compound (0.3075 mg/kg bw/day) | 22.6% reduction | [3] |

Anti-Cancer Activity

This compound has demonstrated selective cytotoxicity towards various cancer cell lines while exhibiting minimal toxicity to normal cells. It induces apoptosis in cancer cells, as evidenced by caspase activation.[4]

Quantitative Data: Anti-Cancer Effects of this compound

| Cell Line | Assay | IC50 Value | Reference |

| HEp-2 (laryngeal carcinoma) | Apoptosis Assay | Data on caspase activation reported | [4] |

Hypolipidemic Activity

In vivo studies have highlighted the potent hypolipidemic effects of this compound. It has been shown to significantly reduce levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) in hyperlipidemic animal models.[7][8][9] Notably, unlike some conventional lipid-lowering agents, this compound has been observed to increase high-density lipoprotein cholesterol (HDL-C) levels.[7][8]

Quantitative Data: Hypolipidemic Effects of this compound in Hamsters

| Parameter | Treatment Group | Dosage | % Change from High-Fat Diet Control | Reference |

| Total Cholesterol (TC) | This compound | Not specified | Significant reduction | [7][8] |

| Triglycerides (TG) | This compound | Not specified | Significant reduction | [7][8] |

| LDL-Cholesterol (LDL-C) | This compound | Not specified | Significant reduction | [7][8] |

| HDL-Cholesterol (HDL-C) | This compound | Not specified | Significant increase | [7][8] |

| Aortic Lipid Plaque | This compound | Not specified | Significant reduction | [7][8] |

Anti-Diabetic Activity

This compound has shown potential in the management of diabetes by improving insulin sensitivity. This is thought to be mediated through its activity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.

Anti-Obesity Activity

This compound has demonstrated anti-obesity effects by inhibiting the differentiation of pre-adipocytes and suppressing lipogenesis.[1][10] In animal models of obesity induced by a high-fat diet, this compound treatment has been shown to reduce body weight and the accumulation of fat.[11]

Quantitative Data: Anti-Obesity Effects of this compound in Rats

| Parameter | Treatment | % Inhibition/Reduction | Reference |

| C/EBPβ Expression | This compound | 48.3% | [1] |

| PPARγ Expression | This compound | 64.5% | [1] |

| C/EBPα Expression | This compound | 33.2% | [1] |

| Heparin Releasable Lipoprotein Lipase (HR-LPL) Activity | This compound | 30.5% | [1] |

| Niemann-Pick C1 Like 1 (NPC1L1) Protein Expression | This compound | 26.1% | [1] |

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's. It has been shown to improve memory and learning in animal models by suppressing risk factors associated with Alzheimer's disease.[12]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, proliferation, and apoptosis. It can suppress the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[6]

Caption: this compound modulates the MAPK signaling pathway.

PPARγ and AMPK Signaling Pathways

The metabolic regulatory effects of this compound, including its hypolipidemic, anti-diabetic, and anti-obesity properties, are linked to its activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and AMP-activated protein kinase (AMPK).[13]

Caption: this compound activates PPARγ and AMPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators (NO, iNOS, COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Assay (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.

-

-

Western Blot Analysis for iNOS and COX-2:

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL detection system and quantify using densitometry software.

-

In Vivo Hypolipidemia Model in Hamsters

Objective: To evaluate the effect of this compound on plasma lipid levels in a diet-induced hyperlipidemic hamster model.

Methodology:

-

Animal Model: Use male Syrian golden hamsters.

-

Diet:

-

Control Diet: Standard chow.

-

High-Fat Diet: Standard chow supplemented with 0.2% cholesterol and 10% coconut oil to induce hyperlipidemia.[14]

-

-

Treatment Groups:

-

Control group (standard diet).

-

High-fat diet (HFD) group.

-

HFD + this compound group (various dosages administered orally).

-

-

Administration: Administer this compound or vehicle daily via oral gavage for a period of 8 weeks.

-

Biochemical Analysis:

-

At the end of the treatment period, collect blood samples via cardiac puncture after an overnight fast.

-

Separate plasma by centrifugation.

-

Measure plasma levels of Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C using commercially available enzymatic kits.

-

-

Atherosclerotic Plaque Analysis:

-

Euthanize the hamsters and perfuse the aorta with saline.

-

Excise the aorta, open it longitudinally, and stain with Oil Red O to visualize lipid plaques.

-

Quantify the plaque area using image analysis software.

-

Western Blotting for MAPK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAPKs.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7) and pre-treat with this compound followed by stimulation with an appropriate agonist (e.g., LPS).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin). Typically, a 1:1000 dilution is used, and incubation is performed overnight at 4°C.[15]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.[15]

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound, a natural compound from red mold rice, presents a compelling profile of pharmacological activities with therapeutic potential across a range of diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, PPARγ, and AMPK, underscores its significance as a lead compound for drug discovery and development. This technical guide provides a foundational resource for researchers to further explore and harness the therapeutic benefits of this compound.

References

- 1. Monascus-fermented yellow pigments monascin and this compound showed antiobesity effect via the suppression of differentiation and lipogenesis in obese rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monascin and this compound-Biosynthesis from Monascus purpureus, production methods, pharmacological properties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monascin and this compound of Monascus purpureus Prevent Alcoholic Liver Disease through Regulating AMPK-Mediated Lipid Metabolism and Enhancing Both Anti-Inflammatory and Anti-Oxidative Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor and anti-inflammatory properties of this compound and monaphilone A from monascus purpureus NTU 568 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monascin and this compound of Monascus purpureus Prevent Alcoholic Liver Disease through Regulating AMPK-Mediated Lipid Metabolism and Enhancing Both Anti-Inflammatory and Anti-Oxidative Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monascus secondary metabolites monascin and this compound inhibit activation of RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monascin and this compound have more anti-atherosclerosis effect and less side effect involving increasing creatinine phosphokinase activity than monacolin K under the same dosages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monascin and this compound act as novel hypolipidemic and high-density lipoprotein cholesterol-raising agents in red mold dioscorea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The blood lipid regulation of Monascus-produced monascin and this compound via the suppression of low-density lipoprotein cholesterol assembly and stimulation of apolipoprotein A1 expression in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Monascin and this compound act as natural AMPK activators with PPARα agonist activity to down-regulate nonalcoholic steatohepatitis in high-fat diet-fed C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Ankaflavin: A Potential Therapeutic Agent for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ankaflavin, a yellow pigment derived from Monascus species, has garnered significant scientific interest for its diverse bioactive properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Emerging evidence suggests its potential as a therapeutic agent for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. This technical guide provides a comprehensive overview of the current research on this compound's neurotherapeutic potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurological disorders. The primary mechanisms identified to date are the inhibition of neuroinflammation via the NF-κB pathway, the activation of the antioxidant response through the Nrf2 pathway, and the modulation of cellular metabolism and inflammation via its activity as a PPARγ agonist.

Anti-inflammatory Effects via NF-κB Inhibition

Neuroinflammation is a hallmark of many neurological diseases, characterized by the activation of microglia and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has been shown to suppress this inflammatory cascade by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.

Antioxidant Effects via Nrf2 Activation

Oxidative stress is a critical contributor to neuronal damage in neurodegenerative diseases. This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Metabolic and Inflammatory Modulation via PPARγ Agonism

This compound has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. Its activation by this compound contributes to its neuroprotective effects by enhancing insulin sensitivity and reducing inflammation.[1]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic effects of this compound in models of neurological disorders.

Table 1: In Vivo Efficacy of this compound in Alzheimer's Disease Models

| Animal Model | Treatment and Dosage | Key Findings | Reference |

| J20 Transgenic Mouse | Monascus purpureus fermented product (containing this compound) | Improved cognitive function, reduced hippocampal Aβ burden, and decreased tau hyper-phosphorylation. | [2] |

| Aβ-infused Rat | Monascin and this compound | Improved memory and learning ability by suppressing Alzheimer's disease risk factors. | [3] |

| Aluminum-induced Alzheimer's Rat | ANKASCIN 568 plus (monascin and this compound) | Increased antioxidant enzyme activities and improved memory and learning ability. | [4] |

Table 2: In Vitro Anti-inflammatory and Antioxidant Effects of this compound

| Cell Line | Treatment Condition | Key Findings | Reference |

| BV-2 Microglia | Lipopolysaccharide (LPS) stimulation | Inhibition of nitric oxide (NO) production. | [5] |

| BV-2 Microglia | Lipopolysaccharide (LPS) stimulation | Reduced production of TNF-α and IL-6. | [5] |

| A549 Lung Cells | Oxidative stress | Elevated nuclear Nrf2 protein translocation and increased mRNA expression of antioxidant enzymes. | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

Animal Models of Alzheimer's Disease

1. J20 Transgenic Mouse Model of Alzheimer's Disease

-

Animals: J20 transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP), and wild-type littermates are used as controls.[2]

-

Treatment: A Monascus purpureus fermented product containing a known concentration of this compound is administered orally to the mice for a specified duration.[2]

-

Behavioral Assessment (Morris Water Maze):

-

Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days. Escape latency (time to find the platform) and path length are recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

-

-

Biochemical Analysis:

-

ELISA: Brain homogenates are used to quantify the levels of Aβ40 and Aβ42 peptides.

-

Western Blot: Levels of key proteins involved in Alzheimer's pathology (e.g., phosphorylated tau) are assessed.

-

-

Histological Analysis: Brain sections are stained to visualize amyloid plaques and neuronal markers.

2. Amyloid-β (Aβ) Infusion Rat Model

-

Animals: Adult male Sprague-Dawley or Wistar rats are used.

-

Surgical Procedure: Aβ peptides (e.g., Aβ1-40 or Aβ1-42) are infused directly into the cerebral ventricles (intracerebroventricularly) to induce Alzheimer's-like pathology.[3]

-

Treatment: this compound, or a combination of monascin and this compound, is administered orally.[3]

-

Cognitive Assessment: Spatial learning and memory are evaluated using tests such as the Morris water maze or passive avoidance task.[3]

-

Post-mortem Analysis: Brain tissue is collected for biochemical and histological analysis as described for the J20 model.

In Vitro Neuroinflammation Model (BV-2 Microglial Cells)

1. Cell Culture and Treatment

-

Cell Line: BV-2 immortalized murine microglial cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Stimulation: Neuroinflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

Inhibition: Cells are pre-treated with varying concentrations of this compound for a specified time before LPS stimulation.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the amount of nitrite is calculated from a standard curve.

3. Cytokine Measurement (ELISA)

-

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[5]

4. Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: Whole-cell lysates or nuclear and cytoplasmic fractions are prepared from treated and untreated BV-2 cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB p65 and IκBα.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Nrf2 Nuclear Translocation Analysis (Immunofluorescence)

-

Cell Culture and Treatment: Cells (e.g., A549 or BV-2) are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.

-

Immunostaining: Cells are incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

-

Microscopy and Quantification: The subcellular localization of Nrf2 is visualized using a fluorescence microscope. The intensity of Nrf2 fluorescence within the nucleus is quantified using image analysis software.

Conclusion and Future Directions

The collective evidence strongly supports the therapeutic potential of this compound for neurological disorders. Its multifaceted mechanism of action, targeting key pathological pathways of neuroinflammation, oxidative stress, and metabolic dysregulation, makes it a promising candidate for further investigation. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery to the central nervous system, and conducting well-designed clinical trials to evaluate its safety and efficacy in human patients with neurological conditions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

- 1. This compound: a natural novel PPARγ agonist upregulates Nrf2 to attenuate methylglyoxal-induced diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Ankaflavin: A Deep Dive into its Anti-Inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ankaflavin, a yellow pigment derived from Monascus species, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Anti-Inflammatory Mechanisms